molecular formula C6H13NO3 B12441620 (2R)-2-amino-5-methoxypentanoic acid

(2R)-2-amino-5-methoxypentanoic acid

Cat. No.: B12441620
M. Wt: 147.17 g/mol
InChI Key: HBSSLDFHKZLODB-RXMQYKEDSA-N
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Description

(2R)-2-amino-5-methoxypentanoic acid: is an organic compound with the molecular formula C6H13NO3 It is a derivative of amino acids, characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-5-methoxypentanoic acid can be achieved through several methods. One common approach involves the reaction of aspartic acid with methanol in the presence of hydrochloric acid. This reaction results in the formation of the methoxy derivative of aspartic acid, which can then be further modified to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: (2R)-2-amino-5-methoxypentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2R)-2-amino-5-methoxypentanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2R)-2-amino-5-methoxypentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. It may also interact with receptors or transporters, modulating cellular functions and signaling pathways .

Comparison with Similar Compounds

  • (2R)-2-amino-4-methoxy-4-oxobutanoic acid
  • (2R)-2-amino-3-hydroxypropanoic acid
  • (2R)-2-amino-4-methoxy-4-oxobutanoic acid

Comparison: Compared to other similar compounds, (2R)-2-amino-5-methoxypentanoic acid is unique due to its specific structural configuration and functional groups.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2R)-2-amino-5-methoxypentanoic acid

InChI

InChI=1S/C6H13NO3/c1-10-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1

InChI Key

HBSSLDFHKZLODB-RXMQYKEDSA-N

Isomeric SMILES

COCCC[C@H](C(=O)O)N

Canonical SMILES

COCCCC(C(=O)O)N

Origin of Product

United States

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